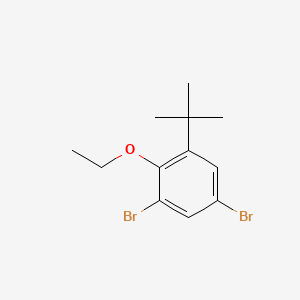

1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16Br2O |

|---|---|

Molecular Weight |

336.06 g/mol |

IUPAC Name |

1,5-dibromo-3-tert-butyl-2-ethoxybenzene |

InChI |

InChI=1S/C12H16Br2O/c1-5-15-11-9(12(2,3)4)6-8(13)7-10(11)14/h6-7H,5H2,1-4H3 |

InChI Key |

GQFVIBBCZURNKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Dibromo 3 Tert Butyl 2 Ethoxybenzene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene, the primary disconnections involve the carbon-bromine bonds, suggesting that the final steps of the synthesis would involve bromination reactions. This approach identifies 3-(tert-butyl)-2-ethoxybenzene as the key unhalogenated precursor. However, the 1,5-relationship of the bromine atoms relative to the other substituents poses a significant regiochemical puzzle. A straightforward dibromination of 3-(tert-butyl)-2-ethoxybenzene is unlikely to yield the desired product due to the powerful directing effects of the ethoxy and tert-butyl groups. Therefore, a more nuanced strategy involving stepwise and regiochemically distinct bromination reactions is required. This points toward a strategy where the two bromine atoms are introduced using orthogonal functionalization methods, such as a combination of directed metalation and classical electrophilic aromatic substitution.

The synthesis logically commences from a simpler, readily available substituted benzene (B151609). A practical starting point is 2-tert-butylphenol, which serves as a scaffold for the introduction of the remaining functional groups. The key intermediates in a plausible synthetic route would be:

2-tert-butylphenol: A commercially available starting material.

1-Bromo-2-(tert-butyl)-4-ethoxybenzene: A potential monobrominated and ethylated intermediate.

1-Bromo-3-(tert-butyl)-2-ethoxybenzene: A crucial intermediate resulting from a regiocontrolled functionalization, setting the stage for the introduction of the second bromine atom.

The synthesis of a related compound, 1-tert-butyl-3-ethoxybenzene, has been reported starting from materials like tert-butylbenzene (B1681246) or 4-tert-butylbenzenamine, highlighting multi-step pathways that are often necessary for constructing such precursors. researchgate.net

The central challenge in synthesizing this compound lies in overcoming the inherent directing effects of the substituents.

The ethoxy group is a strongly activating ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance.

The tert-butyl group is a weakly activating ortho-, para-director that exerts a significant steric influence, often hindering substitution at its adjacent ortho positions. libretexts.orgmsu.edu

A direct dibromination of a precursor like 3-(tert-butyl)-2-ethoxybenzene would be governed by these effects, likely leading to substitution at positions para and/or ortho to the highly activating ethoxy group, rather than the desired 1,5-dibromo pattern.

To achieve the target regiochemistry, an orthogonal functionalization strategy is essential. This involves introducing the two bromine atoms in separate steps using different reaction mechanisms that offer distinct regiochemical control. A powerful combination involves:

Directed ortho-Metalation (DoM): To install the first bromine atom at a specific position dictated by a directing group, overriding the standard electronic preferences.

Electrophilic Aromatic Substitution (EAS): To install the second bromine atom, with its position now determined by the combined directing effects of the ethoxy, tert-butyl, and the first bromine substituents.

This stepwise approach allows for the necessary control to build the complex substitution pattern of the final product.

Comprehensive Multi-Step Synthesis Protocols

A viable synthesis of this compound requires a carefully planned sequence of reactions that precisely controls the placement of each substituent.

The introduction of the two bromine atoms is the most critical phase of the synthesis, demanding precise regiochemical control.

Electrophilic aromatic substitution is a fundamental method for halogenating aromatic rings. In the context of this synthesis, it would likely be employed to introduce the second bromine atom onto a carefully chosen monobrominated precursor. The choice of brominating agent and reaction conditions is critical for maximizing the yield of the desired regioisomer.

Common Reagents and Conditions for Electrophilic Bromination:

| Reagent System | Catalyst/Solvent | Typical Application | Selectivity |

|---|---|---|---|

| Br₂ | FeBr₃, AlCl₃ | General purpose bromination of activated and deactivated rings. | Governed by substituent effects. |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or Silica (B1680970) Gel | Mild bromination of activated rings, often highly para-selective. nih.gov | High para-selectivity to the most activating group. nih.gov |

The reaction proceeds via the generation of a bromine electrophile (or a polarized bromine complex), which attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex. msu.edu Subsequent deprotonation restores aromaticity and yields the brominated product. The regiochemical outcome is determined by the ability of the existing substituents to stabilize the positive charge in the sigma complex intermediate. For a successful synthesis of the target compound, this step must selectively favor bromination at the C5 position on a 1-bromo-3-(tert-butyl)-2-ethoxybenzene intermediate.

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing an aromatic ring at a position adjacent to a directing metalation group (DMG), a feat often impossible with standard electrophilic substitution. wikipedia.org The mechanism involves the coordination of a strong organolithium base to the heteroatom of the DMG (in this case, the oxygen of the ethoxy group). This coordination increases the kinetic acidity of the nearby ortho-protons, allowing for selective deprotonation to form an aryllithium intermediate. uwindsor.caorganic-chemistry.orgbaranlab.org This intermediate can then be trapped with an electrophile, such as a bromine source, to achieve regioselective halogenation.

Typical Reagents and Conditions for Directed ortho-Metalation:

| Directed Metalation Group (DMG) | Base | Solvent/Additive | Electrophile (for Bromination) |

|---|---|---|---|

| -OCH₃, -OC₂H₅ (Ethoxy) | s-BuLi or t-BuLi | THF or Et₂O / TMEDA | Br₂, CBr₄, 1,2-Dibromoethane |

| -CONR₂ | s-BuLi | THF / TMEDA | Br₂ |

In a plausible synthesis of this compound, DoM could be used to install the first bromine atom. For example, starting with 1-tert-butyl-2-ethoxybenzene, the ethoxy group would direct lithiation to the C3 position. Quenching this lithiated species with an electrophilic bromine source would yield 1-bromo-3-(tert-butyl)-2-ethoxybenzene. This monobrominated compound would then serve as the precursor for the second bromination via an electrophilic aromatic substitution, where the combined directing effects of the three substituents would guide the incoming electrophile to the final C5 position. This combination of DoM and EAS provides a logical, albeit challenging, pathway to the target molecule.

Etherification Methodologies for the Introduction of the Ethoxy Moiety

The introduction of the ethoxy group onto the phenolic precursor is a critical step in the synthesis of this compound. This transformation is typically achieved through nucleophilic substitution, with the Williamson ether synthesis being a classic and widely employed method. However, the steric hindrance presented by the adjacent tert-butyl and bromo substituents can influence reaction conditions and yields.

Optimized Williamson Ether Synthesis from Phenolic Intermediates

The Williamson ether synthesis involves the reaction of a deprotonated phenol (B47542) (a phenoxide) with an ethylating agent, such as ethyl halide. wikipedia.orgscienceinfo.com The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile. wikipedia.org For the synthesis of this compound, the immediate phenolic precursor would be 2,4-dibromo-6-tert-butylphenol (B2824349).

The first step is the deprotonation of the phenol using a suitable base to form the corresponding sodium or potassium phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). wikipedia.org The choice of base and solvent is crucial. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they can accelerate the rate of SN2 reactions. wikipedia.org

Once the phenoxide is formed in situ, the ethylating agent is introduced. Ethyl iodide or ethyl bromide are common choices due to the good leaving group ability of iodide and bromide ions. francis-press.com The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.orgscienceinfo.com

It's important to note that sterically hindered phenols can react more slowly. scienceinfo.com The bulky tert-butyl group ortho to the hydroxyl group in 2,4-dibromo-6-tert-butylphenol can pose a challenge. To overcome this, more reactive ethylating agents like diethyl sulfate (B86663) can be employed under solvent-free conditions, which has been shown to be efficient for the etherification of hindered phenols. researchgate.net Phase transfer catalysis is another strategy that can be effective in industrial settings. wikipedia.org

Table 1: Optimized Conditions for Williamson Ether Synthesis of Hindered Phenols

| Parameter | Condition | Rationale |

| Base | NaH, K₂CO₃ | Stronger bases ensure complete deprotonation of the hindered phenol. |

| Solvent | DMF, Acetonitrile | Aprotic polar solvents enhance the nucleophilicity of the phenoxide. |

| Ethylating Agent | Ethyl iodide, Diethyl sulfate | Iodide is a better leaving group; diethyl sulfate is highly reactive. francis-press.comresearchgate.net |

| Temperature | 50-100 °C | Provides sufficient energy to overcome the activation barrier. wikipedia.orgscienceinfo.com |

| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | Facilitates the reaction between the aqueous phenoxide and organic ethylating agent. |

Transition-Metal-Catalyzed C-O Coupling Reactions

While the Williamson ether synthesis is robust, transition-metal-catalyzed C-O coupling reactions have emerged as powerful alternatives, particularly for challenging substrates. mdpi.com These methods, such as the Buchwald-Hartwig and Ullmann couplings, can often tolerate a wider range of functional groups and may proceed under milder conditions. nih.gov

In the context of synthesizing this compound, a transition-metal-catalyzed approach could involve the coupling of 1,5-dibromo-2-iodo-3-(tert-butyl)benzene with sodium ethoxide. Palladium or copper catalysts are typically employed in these reactions. nih.govrhhz.net The choice of ligand is critical for the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands often being used in palladium-catalyzed systems to facilitate the reductive elimination step that forms the C-O bond. rhhz.net

Introduction of the tert-Butyl Group via Alkylation Strategies

The introduction of the bulky tert-butyl group onto the aromatic ring is a key transformation in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution, with the Friedel-Crafts alkylation being the most common method.

Friedel-Crafts Alkylation with tert-Butyl Sources and Lewis Acid Catalysts

Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkylating agent in the presence of a Lewis acid catalyst. jk-sci.comcerritos.edu For the introduction of a tert-butyl group, common alkylating agents include tert-butyl chloride, tert-butyl bromide, or isobutylene. wikipedia.org Tert-butanol can also be used in the presence of a strong protic acid like sulfuric acid. mercer.edu

The choice of Lewis acid is critical and can range from very active catalysts like aluminum chloride (AlCl₃) to milder ones like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). jk-sci.comchemrxiv.org The reaction proceeds through the formation of a tert-butyl carbocation, which then acts as the electrophile and attacks the electron-rich aromatic ring. cerritos.edu

When starting from 2,4-dibromophenol, the hydroxyl group is a strong ortho-, para-director. whiterose.ac.uk The incoming tert-butyl group would be directed to the positions ortho and para to the hydroxyl group. Since the para position is already occupied by a bromine atom, the alkylation will occur at one of the ortho positions. The existing bromine atoms are deactivating but also ortho-, para-directing. The strong activating effect of the hydroxyl group will dominate the regioselectivity. The steric hindrance from the adjacent bromine atom will influence which ortho position is favored.

A significant challenge in Friedel-Crafts alkylation is the potential for overalkylation, as the product, now containing an electron-donating alkyl group, is more reactive than the starting material. cerritos.edu However, the steric bulk of the tert-butyl group can often mitigate further alkylation. cerritos.edu

Table 2: Common Reagents for Friedel-Crafts tert-Butylation

| Alkylating Agent | Lewis Acid Catalyst | Typical Reaction Conditions |

| tert-Butyl chloride | AlCl₃, FeCl₃ | Anhydrous conditions, often in a non-polar solvent. cerritos.edu |

| Isobutylene | H₂SO₄, Zeolites | Can be performed with solid acid catalysts. wikipedia.org |

| tert-Butanol | H₂SO₄, FeCl₃/HCl | Requires a strong protic or a combined Brønsted/Lewis acid system. mercer.educhemrxiv.org |

Alternative Alkylation Pathways and Their Selectivity

While Friedel-Crafts alkylation is the predominant method, alternative strategies can offer improved selectivity under certain circumstances. For instance, the use of solid acid catalysts, such as modified zeolites or clays, can provide enhanced regioselectivity and easier catalyst separation. whiterose.ac.uk These catalysts often exhibit shape selectivity, favoring the formation of specific isomers.

Another approach involves the use of tert-butylating agents that are less prone to generating carbocations that can rearrange, although this is not a concern with the tertiary tert-butyl group. cerritos.edu The reaction conditions, including temperature and catalyst choice, can be fine-tuned to control the degree of alkylation and the isomeric distribution of the products. For phenols, ortho-selectivity can often be achieved by tuning the reaction conditions and catalyst system. chemrxiv.orgwhiterose.ac.uk

Sequential vs. Convergent Synthesis Design for Enhanced Efficiency

A sequential synthesis involves the stepwise introduction of substituents onto the starting aromatic ring. pressbooks.pub For the target molecule, a possible sequential route could start from phenol. The order of bromination, alkylation, and etherification would need to be carefully considered based on the directing effects of the substituents at each stage. youtube.com For instance, performing the Friedel-Crafts alkylation on phenol first would yield p-tert-butylphenol, which would then need to be brominated and subsequently etherified. The directing effects of the hydroxyl and tert-butyl groups would guide the position of the incoming bromine atoms.

A convergent synthesis , on the other hand, involves the preparation of different fragments of the molecule separately, which are then combined in a later step. While less common for a single aromatic ring system like this, a convergent approach might involve synthesizing a brominated tert-butyl fragment and coupling it with an ethoxy-containing piece, though this is generally less efficient for this particular target.

For the synthesis of this compound, a sequential approach is generally more practical. The key is to determine the optimal order of the reactions. libretexts.org Considering the directing effects, a plausible sequence would be:

Friedel-Crafts alkylation of phenol: This would likely produce a mixture of o- and p-tert-butylphenol. Separation of the desired p-tert-butylphenol would be necessary.

Bromination of p-tert-butylphenol: The hydroxyl and tert-butyl groups would direct the bromine atoms to the positions ortho to the hydroxyl group, yielding 2,6-dibromo-4-tert-butylphenol. This is not the desired intermediate.

An alternative and more logical sequential route would be:

Bromination of phenol: This would yield 2,4-dibromophenol.

Friedel-Crafts alkylation of 2,4-dibromophenol: The hydroxyl group would direct the tert-butyl group to the ortho position, yielding 2,4-dibromo-6-tert-butylphenol.

Etherification of 2,4-dibromo-6-tert-butylphenol: Williamson ether synthesis would then yield the final product, this compound.

This latter sequential approach appears to be the most efficient and regioselective route, minimizing the formation of unwanted isomers and simplifying purification steps. pressbooks.pub

Advanced Purification and Isolation Techniques for High-Purity Material

Achieving high purity of the target compound is critical for its subsequent applications. Advanced purification techniques are employed to remove starting materials, reagents, and regioisomeric byproducts that may form during the synthesis.

Chromatographic techniques are indispensable for the purification of this compound, leveraging the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.

Flash Chromatography: This is a primary method for medium- to large-scale purification. Optimization is key to achieving efficient separation. For a non-polar compound like this compound, a normal-phase setup with silica gel as the stationary phase is typically effective. The mobile phase usually consists of a mixture of non-polar solvents, such as hexanes or heptane, with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to modulate the retention factor (Rf). The goal is to achieve a baseline separation between the desired product and any impurities.

Optimization involves a systematic approach to selecting the solvent system, often starting with thin-layer chromatography (TLC) to screen various solvent mixtures. An ideal solvent system will provide a target Rf value of approximately 0.3 for the product, allowing for efficient elution and separation.

High-Performance Liquid Chromatography (HPLC): For achieving analytical-grade purity (>99.5%), preparative HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a gradient of acetonitrile and water. Given the lipophilic nature of the target molecule, it would be strongly retained on a C18 column, requiring a high percentage of organic solvent for elution. Optimization of the solvent gradient, flow rate, and column temperature is crucial for maximizing resolution.

Below is a table illustrating a hypothetical optimization of a flash chromatography method.

Table 1: Optimization of Flash Chromatography Conditions

| Trial | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Product Rf | Impurity Rf | Resolution | Outcome |

|---|---|---|---|---|---|---|

| 1 | Silica Gel | 99:1 | 0.55 | 0.60 | Poor | Co-elution of product and impurity. |

| 2 | Silica Gel | 99.5:0.5 | 0.40 | 0.48 | Moderate | Partial separation, but still overlapping. |

| 3 | Silica Gel | 100:0 | 0.35 | 0.45 | Good | Baseline separation achieved. |

Recrystallization and Sublimation Techniques for Solid-State Purification

For solid compounds, recrystallization and sublimation offer powerful methods for achieving high purity by exploiting differences in solubility and vapor pressure.

Recrystallization: This technique involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a non-polar molecule, suitable solvents would include alkanes (e.g., heptane, hexane) or alcohols (e.g., isopropanol, ethanol). A mixed-solvent system can also be employed to achieve the desired solubility profile.

Sublimation: Sublimation is a phase transition from solid to gas without passing through a liquid phase. youtube.comadesisinc.com This purification technique is highly effective for compounds that have a sufficiently high vapor pressure below their melting point and are thermally stable. youtube.comuomustansiriyah.edu.iq Purification by sublimation is performed under a vacuum, where the impure solid is heated, sublimes, and then condenses as a pure crystalline solid on a cooled surface. youtube.com This method is particularly advantageous as it is solvent-free, minimizing waste and the risk of introducing solvent-based impurities. adesisinc.com It can yield materials of exceptionally high purity (>99.9%). adesisinc.com

Table 2: Solvent Screening for Recrystallization

| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Suitability |

|---|---|---|---|---|

| Heptane | Low | High | Well-formed needles | Excellent |

| Ethanol | Low | Moderate | Small crystals | Good |

| Acetone | High | High | Poor recovery | Unsuitable |

| Water | Insoluble | Insoluble | N/A | Unsuitable |

Comparative Analysis of Synthetic Yields, Reaction Selectivity, and Process Robustness

Reaction Selectivity: The key to this synthesis is controlling the regioselectivity of the bromination. The ethoxy and tert-butyl groups direct electrophilic attack to specific positions. The desired 1,5-dibromo product requires substitution at positions ortho and para to the ethoxy group, and meta to the tert-butyl group. Different brominating agents and catalysts can influence this selectivity. Stronger electrophilic conditions might lead to over-bromination or isomerization.

Synthetic Yields: The yield is highly dependent on the choice of brominating agent and reaction conditions. Milder reagents like N-Bromosuccinimide (NBS) may offer higher selectivity but might require longer reaction times or activators. researchgate.net Using molecular bromine (Br₂) with a Lewis acid catalyst can provide higher reactivity but may reduce selectivity, leading to a mixture of products and thus a lower isolated yield of the desired isomer.

Process Robustness: A robust process is one that is reproducible and insensitive to small variations in reaction parameters. For the synthesis of this compound, robustness would be evaluated by examining the impact of temperature fluctuations, reagent stoichiometry, and reaction time on the yield and purity of the final product. A process that consistently delivers high yields of the desired isomer across a range of conditions is considered robust.

Table 3: Comparative Analysis of Bromination Methods

| Parameter | Method A: Br2 / Acetic Acid | Method B: NBS / Acetonitrile | Method C: H2O2-HBr System researchgate.net |

|---|---|---|---|

| Brominating Agent | Molecular Bromine | N-Bromosuccinimide | In-situ generated Br2 |

| Selectivity | Moderate | High | High |

| Typical Yield (%) | 60-75% | 80-90% | 85-95% |

| Reaction Conditions | Room temperature, requires careful handling of Br2 | Mild, often requires a radical initiator or acid catalyst | Aqueous medium, ambient temperature |

| Process Robustness | Sensitive to stoichiometry and temperature | Less sensitive to minor variations | Generally robust and considered a "green" approach |

| Byproducts | Over-brominated species, HBr | Succinimide | Water |

Investigations into the Chemical Reactivity and Transformation Pathways of 1,5 Dibromo 3 Tert Butyl 2 Ethoxybenzene

Comprehensive Studies on Cross-Coupling Reactions at Bromine Positions

The presence of two bromine atoms on the benzene (B151609) ring of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene offers the potential for sequential or double cross-coupling reactions, allowing for the introduction of a variety of substituents. The electronic environment, dictated by the electron-donating ethoxy group and the sterically bulky tert-butyl group, plays a crucial role in modulating the reactivity of the C-Br bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgnih.gov For this compound, this reaction would involve a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or boronic ester). nih.govmdpi.com

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. researchgate.nettcichemicals.com

Expected Reactivity and Selectivity:

Due to the electronic and steric environment of the substrate, the two bromine atoms may exhibit different reactivities. The bromine at the C1 position is flanked by an ethoxy and a tert-butyl group, while the bromine at the C5 position is adjacent to a hydrogen and the tert-butyl group. Steric hindrance from the tert-butyl group could influence the rate of oxidative addition at both positions. The electron-donating nature of the ethoxy group would increase the electron density of the ring, potentially affecting the oxidative addition step.

It is plausible that with careful control of reaction conditions (e.g., temperature, stoichiometry of the boronic acid), selective mono-arylation could be achieved. A second Suzuki-Miyaura coupling could then be performed to introduce a different aryl or vinyl group, leading to unsymmetrically substituted products.

Hypothetical Reaction Data:

The following interactive table illustrates potential outcomes for the Suzuki-Miyaura coupling of this compound with various organoboron reagents, based on typical conditions reported for similar substrates.

| Organoboron Reagent | Catalyst System | Base | Solvent | Product(s) | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Mono- and di-phenylated products | 60-90 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Mono- and di-tolylated products | 65-95 |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/EtOH/H₂O | Mono- and di-vinylated products | 50-85 |

Sonogashira Coupling for the Introduction of Alkyne Moieties

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgaobchem.comjk-sci.com This reaction would enable the introduction of alkyne functionalities onto the this compound core.

The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the aryl bromide. Reductive elimination then yields the arylalkyne. Copper-free Sonogashira couplings have also been developed. libretexts.orgnih.gov

Expected Reactivity and Selectivity:

Similar to the Suzuki-Miyaura coupling, the differential reactivity of the two bromine atoms could allow for selective mono- or di-alkynylation. The reaction conditions, particularly the choice of catalyst, ligands, and base, would be crucial in controlling the outcome. Homocoupling of the terminal alkyne is a common side reaction that needs to be minimized. washington.edu

Hypothetical Reaction Data:

This interactive table presents hypothetical results for the Sonogashira coupling of this compound with various terminal alkynes.

| Terminal Alkyne | Catalyst System | Base | Solvent | Product(s) | Expected Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Mono- and di-phenylethynylated products | 70-95 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | Mono- and di-(trimethylsilylethynyl) products | 65-90 |

| 1-Hexyne | Pd(dppf)Cl₂ / CuI | Piperidine | DMF | Mono- and di-hexynylated products | 60-85 |

Negishi Coupling with Organozinc Reagents and Stille Coupling with Organotin Reagents

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govresearchgate.net This reaction is known for its high functional group tolerance. For this compound, this would provide a route to introduce alkyl, aryl, or vinyl groups. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Stille Coupling:

The Stille coupling utilizes organotin reagents to couple with organic halides in the presence of a palladium catalyst. A key advantage is the stability and tolerance of organotin reagents to a wide variety of functional groups. However, the toxicity of tin compounds is a significant drawback.

Expected Reactivity and Selectivity:

Both Negishi and Stille couplings would be expected to proceed at the bromine positions of this compound. The general principles of steric and electronic effects discussed for the Suzuki-Miyaura and Sonogashira couplings would also apply here, potentially allowing for selective functionalization.

Hypothetical Reaction Data:

The interactive table below outlines plausible outcomes for Negishi and Stille couplings on the target substrate.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Product(s) | Expected Yield (%) |

| Negishi | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | Mono- and di-phenylated products | 70-90 |

| Negishi | Ethylzinc bromide | NiCl₂(dppe) | Mono- and di-ethylated products | 60-85 |

| Stille | Vinyltributyltin | Pd(PPh₃)₄ | Mono- and di-vinylated products | 75-95 |

| Stille | (4-Methoxyphenyl)tributyltin | PdCl₂(PPh₃)₂ | Mono- and di-(4-methoxyphenyl) products | 70-90 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction would be a key method for introducing primary or secondary amine functionalities to the this compound scaffold. The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. chemrxiv.org

Expected Reactivity and Selectivity:

The success of the Buchwald-Hartwig amination is highly dependent on the ligand choice. The steric hindrance around the bromine atoms in this compound might necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. Selective mono-amination could potentially be achieved by controlling the stoichiometry of the amine and the reaction time.

Hypothetical Reaction Data:

This interactive table shows hypothetical results for the Buchwald-Hartwig amination of this compound.

| Amine | Catalyst System | Base | Solvent | Product(s) | Expected Yield (%) |

| Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | Mono- and di-anilino products | 65-90 |

| Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | Mono- and di-morpholinyl products | 70-95 |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | Mono- and di-benzylamino products | 60-85 |

Kumada and Hiyama Coupling Reactions

Kumada Coupling:

The Kumada coupling employs a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. It is a powerful tool for forming C-C bonds but can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups.

Hiyama Coupling:

The Hiyama coupling utilizes organosilicon compounds in the presence of a palladium catalyst and a fluoride (B91410) source (such as TBAF) to activate the silicon reagent. organic-chemistry.org It offers an alternative to other cross-coupling reactions, with the advantage that organosilanes are generally less toxic and more stable than organotin and some organoboron compounds. nih.govcore.ac.ukarkat-usa.org

Expected Reactivity and Selectivity:

For this compound, both Kumada and Hiyama couplings would be viable methods for introducing new carbon-based substituents. The chemoselectivity between the two bromine atoms would again be a key consideration, potentially allowing for stepwise functionalization.

Hypothetical Reaction Data:

The interactive table below illustrates potential outcomes for Kumada and Hiyama couplings.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Product(s) | Expected Yield (%) |

| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) | Mono- and di-phenylated products | 60-85 |

| Kumada | Isopropylmagnesium chloride | Pd(PPh₃)₄ | Mono- and di-isopropylated products | 50-75 |

| Hiyama | Phenyltrimethoxysilane | Pd(OAc)₂ / P(Cy)₃ / TBAF | Mono- and di-phenylated products | 65-90 |

| Hiyama | Vinyltriethoxysilane | [Pd(allyl)Cl]₂ / cataCXium A / TBAF | Mono- and di-vinylated products | 60-85 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comyoutube.comyoutube.com For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. mdpi.com

Expected Reactivity of this compound:

The benzene ring in this compound is substituted with an electron-donating ethoxy group and a weakly electron-donating tert-butyl group. These substituents increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Therefore, under standard SNAr conditions, this compound is expected to be largely unreactive. For SNAr to proceed, very harsh reaction conditions (high temperatures and pressures) and a very strong nucleophile would likely be required, and even then, the yields would be expected to be low. The formation of a benzyne (B1209423) intermediate via an elimination-addition mechanism could be a possibility under strongly basic conditions. youtube.com

Hypothetical Reaction Data:

Due to the deactivated nature of the substrate towards SNAr, it is challenging to predict specific outcomes with high confidence. However, the table below provides a general expectation.

| Nucleophile | Conditions | Product(s) | Expected Yield (%) |

| Sodium methoxide (B1231860) | High Temperature, High Pressure | No significant reaction expected | < 5 |

| Sodium amide | High Temperature, Liquid Ammonia | Potential for benzyne formation and subsequent amination | Low to moderate |

| Potassium thiophenoxide | High Temperature, DMF | No significant reaction expected | < 5 |

Mechanistic Elucidation of Activated and Unactivated SNAr Pathways

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the modification of aromatic rings. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com

For this compound, the presence of two electron-withdrawing bromine atoms can facilitate SNAr reactions by lowering the energy of the negatively charged Meisenheimer complex. However, the simultaneous presence of the electron-donating ethoxy group and the sterically hindering tert-butyl group introduces competing effects. The ethoxy group, by donating electron density through resonance, can deactivate the ring towards nucleophilic attack. Conversely, the inductive effect of the bromine atoms is expected to activate the ring.

Activated SNAr Pathways: In the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group, the aromatic ring is considered "activated" towards SNAr. youtube.com While this compound lacks such strong activating groups, the cumulative electron-withdrawing effect of the two bromine atoms may provide sufficient activation for reactions with potent nucleophiles under forcing conditions (e.g., high temperatures or pressures).

Unactivated SNAr Pathways: In the absence of strong activating groups, SNAr reactions are less common and often require more extreme conditions or alternative mechanisms. One such pathway is the benzyne mechanism, which proceeds through an elimination-addition sequence involving a highly reactive benzyne intermediate. youtube.com This pathway is typically favored with very strong bases like sodium amide (NaNH₂). For this compound, treatment with a strong base could potentially lead to the formation of a benzyne intermediate through the elimination of HBr.

Regioselectivity and Scope of Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is governed by a combination of electronic and steric factors. The two bromine atoms are potential leaving groups. The large tert-butyl group and the adjacent ethoxy group will exert significant steric hindrance, influencing the trajectory of the incoming nucleophile.

Nucleophilic attack is most likely to occur at the carbon atoms bearing the bromine atoms. The C5 position is sterically less hindered than the C1 position, which is flanked by the bulky tert-butyl group. Therefore, substitution at the C5 position is generally favored. A wide range of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines, allowing for the introduction of diverse functionalities.

| Nucleophile | Potential Product(s) | Expected Regioselectivity |

|---|---|---|

| Sodium methoxide (NaOCH₃) | 5-Bromo-3-(tert-butyl)-1-ethoxy-2-methoxybenzene | Predominantly C5 substitution |

| Sodium thiophenoxide (NaSPh) | 5-Bromo-3-(tert-butyl)-1-ethoxy-2-(phenylthio)benzene | Predominantly C5 substitution |

| Ammonia (NH₃) | 5-Bromo-3-(tert-butyl)-2-ethoxyaniline | Predominantly C5 substitution |

Exploration of Organometallic Reagent Formation

The carbon-bromine bonds in this compound are key reactive sites for the formation of organometallic reagents, which are powerful intermediates in carbon-carbon bond-forming reactions.

Magnesium-Halogen Exchange for Grignard Reagent Synthesis

Grignard reagents, or organomagnesium halides, are typically prepared by the reaction of an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com Due to the presence of two bromine atoms in this compound, both mono- and di-Grignard reagents can potentially be formed.

Selective formation of the mono-Grignard reagent can often be achieved by carefully controlling the stoichiometry of magnesium. The bromine at the less sterically hindered C5 position is expected to react preferentially. The bulky tert-butyl group adjacent to the C1 bromine may slow down the rate of Grignard formation at this position.

| Reagents | Solvent | Potential Grignard Reagent |

|---|---|---|

| Mg (1 equiv.) | THF | (5-Bromo-3-(tert-butyl)-2-ethoxyphenyl)magnesium bromide |

| Mg (excess) | THF | 3-(tert-Butyl)-2-ethoxy-1,5-phenylenebis(magnesium bromide) |

Lithium-Halogen Exchange for Organolithium Reagent Generation

Organolithium reagents are another important class of organometallics, known for their high reactivity and basicity. sigmaaldrich.com They can be prepared through the reaction of an organic halide with lithium metal or via metal-halogen exchange with an existing organolithium reagent, such as n-butyllithium (n-BuLi). masterorganicchemistry.com

Lithium-halogen exchange is often a fast reaction that can be performed at low temperatures. Similar to Grignard formation, the regioselectivity of the exchange is influenced by steric factors, with the C5 bromine being more susceptible to exchange. The use of two or more equivalents of an alkyllithium reagent can lead to the formation of the dilithiated species.

| Reagents | Solvent | Potential Organolithium Reagent |

|---|---|---|

| n-BuLi (1 equiv.), low temp | THF/Hexanes | 5-Bromo-3-(tert-butyl)-2-ethoxyphenyllithium |

| t-BuLi (2 equiv.), low temp | THF/Hexanes | 3-(tert-butyl)-2-ethoxy-1,5-phenylenedilithium |

Reactivity Studies of the Ethoxy Group

The ethoxy group in this compound is an ether functionality, which is generally stable to many reaction conditions. However, under specific conditions, it can undergo cleavage.

Ether Cleavage Reactions for Phenol (B47542) Regeneration

The cleavage of aryl ethers to produce phenols is a valuable transformation. This is typically achieved under strongly acidic conditions, often with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 manner, leading to the formation of the phenol and ethyl halide. masterorganicchemistry.com

Due to the stability of the aryl C-O bond, the cleavage exclusively occurs at the ethyl-oxygen bond. The reaction usually requires heating to proceed at a reasonable rate.

| Reagent | Conditions | Product |

|---|---|---|

| Concentrated HBr | Reflux | 1,5-Dibromo-3-(tert-butyl)phenol |

| Concentrated HI | Reflux | 1,5-Dibromo-3-(tert-butyl)phenol |

Potential for Oxidation or Functionalization of the Alkyl Chain

The alkyl substituent in this compound is a tert-butyl group. A key feature of this group is the absence of benzylic hydrogens—that is, hydrogen atoms on the carbon directly attached to the aromatic ring. The presence of benzylic hydrogens is typically a prerequisite for the oxidation of alkyl side chains on an aromatic ring using common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. libretexts.orglibretexts.org These reactions proceed via the formation of a stabilized benzylic radical, a pathway that is not available for a tert-butyl group. libretexts.orglibretexts.org

Consequently, the tert-butyl group in this compound is generally resistant to oxidation under standard conditions that would typically cleave other alkyl side chains to form a carboxylic acid. libretexts.org This inertness makes the tert-butyl group a robust structural component during many synthetic transformations of the aromatic ring.

While direct oxidation of the tert-butyl group is challenging, functionalization of the C-H bonds within the methyl groups of the tert-butyl moiety can be achieved under more specialized, often radical-based, conditions. However, such reactions often lack selectivity and may require harsh reagents. Recent advances in C-H functionalization have shown promise for the selective modification of sterically hindered C-H bonds, including those in tert-butyl groups, potentially allowing for late-stage hydroxylation or other transformations. chemrxiv.org

Table 1: Reactivity of Alkylbenzenes towards Oxidation

| Alkylbenzene | Presence of Benzylic Hydrogens | Reactivity with KMnO4 |

| Toluene | Yes | Oxidized to benzoic acid |

| Ethylbenzene | Yes | Oxidized to benzoic acid |

| Isopropylbenzene | Yes | Oxidized to benzoic acid |

| tert-Butylbenzene (B1681246) | No | Inert to oxidation libretexts.org |

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The rate and regioselectivity of these reactions on this compound are determined by the interplay of the directing effects of the existing substituents.

The aromatic ring of this compound has three types of substituents: two bromine atoms, a tert-butyl group, and an ethoxy group. Their individual and collective effects on EAS are as follows:

Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group and an ortho-, para-director. youtube.com This is due to the lone pairs of electrons on the oxygen atom, which can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. This strong activating effect makes the positions ortho and para to the ethoxy group the most favorable for substitution.

tert-Butyl Group (-C(CH3)3): The tert-butyl group is a weak activating group and an ortho-, para-director. ucalgary.ca It activates the ring through an inductive effect, donating electron density to the ring. However, its large steric bulk significantly hinders attack at the ortho positions. ucalgary.calibretexts.org

Bromo Groups (-Br): Bromine is a deactivating group but is also an ortho-, para-director. libretexts.org While it withdraws electron density from the ring inductively, it can donate electron density through resonance. The deactivating inductive effect is stronger, making the ring less reactive than benzene.

In this compound, the positions on the aromatic ring are C1 (bromo), C2 (ethoxy), C3 (tert-butyl), C4 (hydrogen), C5 (bromo), and C6 (hydrogen). The directing effects of the substituents will guide an incoming electrophile to the available C4 and C6 positions. The powerful activating and directing effect of the ethoxy group at C2 will strongly favor substitution at the C4 (meta to the tert-butyl and one bromo group) and C6 (ortho to the tert-butyl and one bromo group) positions. The steric hindrance from the bulky tert-butyl group at C3 is likely to disfavor substitution at the C4 position to some extent, although less so than at a true ortho position.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO2) onto the ring. msu.edu Given the directing effects, the primary products would be 1,5-dibromo-3-(tert-butyl)-2-ethoxy-4-nitrobenzene and 1,5-dibromo-3-(tert-butyl)-2-ethoxy-6-nitrobenzene. The strong activating nature of the ethoxy group would likely overcome the deactivating effects of the bromo substituents, allowing the reaction to proceed under relatively mild conditions.

Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). chemistrysteps.com Similar to nitration, substitution would be expected at the C4 and C6 positions. The reversibility of sulfonation could potentially be used to introduce the group and then remove it in a later synthetic step. msu.edu

Acylation: Friedel-Crafts acylation, involving an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, would introduce an acyl group (-COR). fiveable.me The reaction would likely yield a mixture of the 4-acyl and 6-acyl derivatives. However, Friedel-Crafts reactions are sensitive to steric hindrance, which might favor substitution at the less hindered C6 position. msu.edu Furthermore, the presence of multiple deactivating bromo groups could necessitate harsher reaction conditions.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO3, H2SO4 | 1,5-Dibromo-3-(tert-butyl)-2-ethoxy-4-nitrobenzene and 1,5-Dibromo-3-(tert-butyl)-2-ethoxy-6-nitrobenzene |

| Sulfonation | SO3, H2SO4 | 1,5-Dibromo-3-(tert-butyl)-2-ethoxy-4-sulfonic acid and 1,5-Dibromo-3-(tert-butyl)-2-ethoxy-6-sulfonic acid |

| Acylation | RCOCl, AlCl3 | 4-Acyl-1,5-dibromo-3-(tert-butyl)-2-ethoxybenzene and 6-Acyl-1,5-dibromo-3-(tert-butyl)-2-ethoxybenzene |

Analysis of Side Reactions, Byproducts, and Rearrangement Processes

In any chemical transformation, the potential for side reactions and the formation of byproducts must be considered.

Several undesired transformations could potentially occur during reactions involving this compound:

Over-substitution: While the two bromo groups deactivate the ring, the strong activation by the ethoxy group could lead to disubstitution if the reaction conditions are too harsh, particularly in nitration.

Rearrangement: Friedel-Crafts alkylation reactions are known to be susceptible to carbocation rearrangements. While acylation is generally not prone to this, the alkylation of an already substituted benzene can sometimes lead to rearrangement of existing alkyl groups under forcing conditions. msu.edu However, the tert-butyl group is relatively stable and less likely to rearrange.

Cleavage of the Ether: The ethoxy group could potentially be cleaved under strongly acidic conditions, such as those used in sulfonation or some Friedel-Crafts reactions, leading to the formation of a phenol.

Halogen Scrambling: Under certain conditions, particularly with strong Lewis acids, migration of the bromo substituents is a possibility, leading to isomeric products.

To control selectivity and minimize the formation of byproducts, several strategies can be employed:

Control of Reaction Conditions: Careful control of temperature, reaction time, and the stoichiometry of reagents is crucial. For instance, in nitration, using milder nitrating agents or lower temperatures can help prevent over-substitution.

Choice of Catalyst: In Friedel-Crafts reactions, the choice of Lewis acid can influence the outcome. Milder catalysts may be sufficient and could reduce the likelihood of side reactions like ether cleavage.

Protecting Groups: Although less common for this specific substitution pattern, the use of protecting groups can be a powerful strategy to block certain positions on the ring, directing substitution to the desired location.

Steric Control: The inherent steric hindrance of the tert-butyl group can be exploited to favor substitution at less hindered positions. This can be further influenced by the size of the incoming electrophile.

By understanding the electronic and steric factors at play, and by carefully controlling reaction conditions, the chemical transformations of this compound can be directed towards the desired products while minimizing the formation of unwanted byproducts.

Advanced Spectroscopic and Structural Elucidation of 1,5 Dibromo 3 Tert Butyl 2 Ethoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Due to the absence of published experimental spectra for 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene, the following sections present predicted data based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Comprehensive Chemical Shift and Coupling Constant Analysis (¹H, ¹³C, 2D NMR: COSY, HSQC, HMBC, NOESY)

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethoxy group protons, and the tert-butyl group protons. The two aromatic protons are in different chemical environments and are expected to appear as doublets due to meta-coupling. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom. The aromatic region will show six distinct signals for the benzene (B151609) ring carbons. The carbons bearing the bromine atoms are expected to be shifted to lower field values compared to unsubstituted benzene, while the carbon attached to the ethoxy group will be shifted significantly downfield. The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The ethoxy group will also show two distinct signals for its methylene and methyl carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | J-Coupling (Hz, ¹H) |

| H-4 | ~7.45 | - | d | ~2.5 (⁴JHH) |

| H-6 | ~7.60 | - | d | ~2.5 (⁴JHH) |

| -OCH₂CH₃ | ~4.10 | ~65.0 | q | ~7.0 (³JHH) |

| -OCH₂CH₃ | ~1.45 | ~15.0 | t | ~7.0 (³JHH) |

| -C(CH₃)₃ | ~1.35 | ~31.0 | s | - |

| C-1 | - | ~115.0 | - | - |

| C-2 | - | ~155.0 | - | - |

| C-3 | - | ~140.0 | - | - |

| C-4 | - | ~130.0 | - | - |

| C-5 | - | ~118.0 | - | - |

| C-6 | - | ~133.0 | - | - |

| -C(CH₃)₃ | - | ~35.0 | - | - |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. A cross-peak would be expected between the aromatic protons H-4 and H-6, confirming their meta-relationship. Additionally, a clear correlation between the methylene and methyl protons of the ethoxy group would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. It would link the predicted ¹H signals to their corresponding ¹³C signals in the data table.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. Significant NOE correlations would be expected between the ethoxy methylene protons and the aromatic proton at C-6, as well as between the tert-butyl protons and the aromatic proton at C-4. These interactions would provide valuable information about the preferred conformation of the ethoxy and tert-butyl groups relative to the benzene ring.

Investigation of Conformational Dynamics and Rotational Barriers via Dynamic NMR (if applicable)

The presence of the bulky tert-butyl and ethoxy groups adjacent to each other on the benzene ring suggests the possibility of restricted rotation around the C-O and C-C single bonds. At ambient temperatures, rotation is likely to be fast on the NMR timescale. However, at lower temperatures, the rotation could slow down sufficiently to allow for the observation of distinct conformers.

A variable-temperature (VT) NMR study could potentially reveal the coalescence of signals as the exchange rate between different rotational isomers becomes comparable to the NMR timescale. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for rotation could be calculated. For instance, hindered rotation of the ethoxy group could lead to broadening and eventual splitting of the methylene and methyl signals at low temperatures. Similarly, restricted rotation of the tert-butyl group is a possibility, though typically the barrier for this rotation is low.

Solid-State NMR Spectroscopy for Microcrystalline or Amorphous Forms

In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable structural information on the microcrystalline or amorphous forms of this compound.

Cross-polarization magic-angle spinning (CP-MAS) ¹³C ssNMR would provide insights into the local environment of each carbon atom in the solid state. The chemical shifts in the solid state might differ slightly from those in solution due to packing effects and the absence of solvent interactions. The presence of multiple signals for a single carbon site in the molecule could indicate the existence of different polymorphs or non-equivalent molecules within the crystal lattice. Furthermore, techniques such as dipolar coupling measurements could provide information on internuclear distances, helping to define the molecular conformation and intermolecular packing in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization.

Elucidation of Molecular Ion and Characteristic Fragment Ions

The high-resolution mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). This would result in a triplet of peaks for the molecular ion cluster (at m/z M, M+2, and M+4 with an intensity ratio of approximately 1:2:1). The exact mass of the monoisotopic molecular ion would allow for the unambiguous determination of the elemental formula (C₁₂H₁₆Br₂O).

Upon electron ionization, the molecular ion would undergo fragmentation. Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the tert-butyl group: This would lead to a stable tertiary benzylic-type cation.

Loss of an ethyl radical (•C₂H₅) from the ethoxy group.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement from the ethoxy group.

Cleavage of the C-Br bonds, leading to the loss of one or both bromine atoms.

Interactive Data Table: Predicted HRMS Fragmentation Data

| m/z (Predicted) | Ion Formula | Description of Fragment |

| 350/352/354 | [C₁₂H₁₆Br₂O]⁺˙ | Molecular Ion |

| 335/337/339 | [C₁₁H₁₃Br₂O]⁺ | [M - CH₃]⁺ |

| 321/323/325 | [C₁₀H₁₁Br₂O]⁺ | [M - C₂H₅]⁺ |

| 293/295/297 | [C₁₀H₁₂Br₂]⁺˙ | [M - C₂H₄O]⁺˙ |

| 271/273 | [C₁₂H₁₆BrO]⁺ | [M - Br]⁺ |

| 192 | [C₁₂H₁₆O]⁺˙ | [M - 2Br]⁺˙ |

Ion Mobility-Mass Spectrometry for Conformational Insight

Ion mobility-mass spectrometry (IM-MS) separates ions based on their size, shape, and charge in the gas phase. This technique could be employed to investigate the conformational landscape of the this compound ion. Different conformers, which may have different rotational arrangements of the tert-butyl and ethoxy groups, would exhibit different collision cross-sections (CCS) and thus could be separated in the ion mobility cell.

By coupling ion mobility with tandem mass spectrometry (MS/MS), it would be possible to obtain fragmentation spectra for each conformer-specific ion. This could reveal whether different conformations lead to different fragmentation pathways or branching ratios, providing deeper insight into the structure-reactivity relationship of the molecule in the gas phase.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the molecular structure of a compound. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, but they are governed by different selection rules, often providing complementary information.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted vibrational frequencies are summarized in the table below, based on typical ranges for these groups in similar chemical environments.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak | Medium |

| Aliphatic C-H (ethoxy, tert-butyl) | Stretching | 2980-2850 | Strong | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong | Strong |

| C-H (tert-butyl) | Bending | 1475-1450 | Medium | Medium |

| C-H (ethoxy) | Bending | 1450-1370 | Medium | Medium |

| Aryl C-O | Asymmetric Stretching | 1270-1230 | Strong | Medium |

| Aryl C-O | Symmetric Stretching | 1050-1000 | Medium | Weak |

| C-Br | Stretching | 680-515 | Strong | Strong |

The substitution pattern on the benzene ring significantly influences the vibrational modes. The presence of two bromine atoms, a tert-butyl group, and an ethoxy group breaks the symmetry of the benzene ring, leading to a more complex spectrum compared to unsubstituted benzene.

Aromatic C-H Vibrations: The out-of-plane C-H bending vibrations, typically observed between 900 and 675 cm⁻¹, are particularly sensitive to the substitution pattern and can provide valuable structural information.

Ethoxy Group Vibrations: The ethoxy group will show characteristic C-O stretching and C-H bending modes. The strong asymmetric C-O-C stretching vibration is a key indicator of the ether linkage.

Tert-butyl Group Vibrations: The tert-butyl group is expected to exhibit strong C-H stretching and characteristic bending vibrations. The symmetric and asymmetric bending modes of the methyl groups within the tert-butyl moiety are typically observed around 1390 cm⁻¹ and 1365 cm⁻¹, respectively.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and potential luminescent properties of a molecule by examining the transitions between electronic energy levels.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The primary transitions anticipated are π → π* transitions, which are characteristic of aromatic systems. The presence of the ethoxy group (an auxochrome) and the bromine atoms (which can participate in n → π* transitions and also influence the π system through halogen bonding and inductive/resonance effects) will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (E2-band) | 200-230 | High |

| π → π* (B-band) | 260-290 | Moderate to Low |

Many substituted aromatic compounds exhibit fluorescence. If this compound is emissive, its fluorescence quantum yield and lifetime would provide valuable information about the efficiency and dynamics of its excited state deactivation pathways. The heavy bromine atoms are known to promote intersystem crossing from the singlet excited state to the triplet state, which could potentially quench fluorescence and lead to phosphorescence. However, without experimental data, it is not possible to confirm if the compound is luminescent or to provide specific values for its quantum yield and lifetime.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Based on the molecular structure, a hypothetical crystal structure would likely reveal the following:

Molecular Geometry: The benzene ring would be largely planar, with the substituents extending from it. The tert-butyl group, being bulky, would likely influence the orientation of the adjacent ethoxy group and could lead to some steric strain, potentially causing slight distortions from ideal bond angles.

A hypothetical data table of crystallographic parameters is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1560 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.50 |

Precise Determination of Solid-State Molecular Geometry, Bond Lengths, and Bond Angles

Without experimental data, precise bond lengths and angles for this compound cannot be provided. However, we can predict the expected geometry based on the hybridization of the constituent atoms and data from analogous structures.

The central benzene ring is expected to be largely planar, though minor deviations from planarity may occur due to the steric bulk of the tert-butyl and ethoxy substituents. The carbon atoms of the benzene ring are sp2 hybridized, leading to expected C-C bond lengths within the aromatic ring of approximately 1.39 Å and bond angles of around 120°.

The C-Br bonds are formed between an sp2 hybridized carbon of the benzene ring and a bromine atom. These bond lengths are anticipated to be in the range of 1.85 to 1.90 Å. The bond angles involving the substituents on the benzene ring (e.g., C-C-Br, C-C-O) would be expected to be close to 120° but may be distorted to accommodate the bulky tert-butyl and ethoxy groups.

The tert-butyl group consists of a central sp3 hybridized carbon atom bonded to three methyl groups and the benzene ring. The C-C single bonds within the tert-butyl group are expected to have lengths of approximately 1.54 Å, with bond angles close to the ideal tetrahedral angle of 109.5°.

The ethoxy group (-OCH2CH3) features an sp3 hybridized oxygen atom. The C(aryl)-O bond length is expected to be shorter than the O-C(ethyl) bond due to the sp2 hybridization of the aryl carbon. The C-O-C bond angle is predicted to be slightly larger than the tetrahedral angle due to steric repulsion.

Table 1: Predicted Bond Lengths for this compound (Note: These are estimated values based on analogous compounds and are not derived from experimental data for the title compound.)

| Bond | Predicted Length (Å) |

| C(aryl) - C(aryl) | ~ 1.39 |

| C(aryl) - Br | 1.85 - 1.90 |

| C(aryl) - C(tert-butyl) | ~ 1.51 |

| C(tert-butyl) - C(methyl) | ~ 1.54 |

| C(aryl) - O | ~ 1.37 |

| O - C(ethyl) | ~ 1.43 |

| C(ethyl) - C(methyl) | ~ 1.53 |

Table 2: Predicted Bond Angles for this compound (Note: These are estimated values and are not derived from experimental data for the title compound.)

| Angle | Predicted Angle (°) |

| C(aryl)-C(aryl)-C(aryl) | ~ 120 |

| C(aryl)-C(aryl)-Br | ~ 120 |

| C(aryl)-C(aryl)-O | ~ 120 |

| C(aryl)-O-C(ethyl) | ~ 118 |

| C(tert-butyl)-C(aryl)-C(aryl) | ~ 120 |

| C(methyl)-C(tert-butyl)-C(methyl) | ~ 109.5 |

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions would be expected to play a significant role in its supramolecular assembly.

Halogen Bonding: A key interaction in the crystal packing of halogenated compounds is halogen bonding. This is a directional interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site, such as another halogen atom, an oxygen atom, or a π-system. In the solid state of the title compound, Br···Br or Br···O interactions could be significant in directing the assembly of molecules into larger architectures.

The interplay of these interactions would dictate the final three-dimensional arrangement of the molecules in the crystal. The specific motifs, such as chains, layers, or more complex networks, would depend on the relative strengths and directionality of these intermolecular forces. Without experimental data, the precise nature of the supramolecular assembly remains speculative. A future crystallographic study of this compound would be invaluable in elucidating these structural details.

Computational and Theoretical Investigations of 1,5 Dibromo 3 Tert Butyl 2 Ethoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of organic molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene, the flexibility of the ethoxy and tert-butyl groups necessitates a thorough conformational analysis.

By systematically rotating the dihedral angles associated with the C(aryl)-O bond and the C-C bonds of the alkyl substituents, a potential energy surface can be mapped out. This allows for the identification of local and global energy minima, corresponding to stable conformers, and the transition states that separate them. Such an analysis would likely reveal the preferred orientation of the ethoxy and tert-butyl groups relative to the benzene (B151609) ring, governed by a balance of steric hindrance and electronic effects. For instance, the ethoxy group may adopt a conformation where the ethyl chain is either coplanar with or perpendicular to the aromatic ring, with the former potentially allowing for extended conjugation and the latter minimizing steric clashes with the bulky adjacent groups.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 |

| B | 90° | 1.52 |

| C | 0° (syn-periplanar) | 3.10 |

Note: This table presents hypothetical data for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-Br bonds. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity profile.

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: This table presents hypothetical data for illustrative purposes.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of negative (electron-rich) and positive (electron-poor) potential.

In this compound, the ESP map would likely show negative potential around the oxygen atom of the ethoxy group and the bromine atoms due to their high electronegativity. Conversely, positive potential would be expected around the hydrogen atoms. This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions. A Mulliken or Natural Bond Orbital (NBO) population analysis can provide quantitative atomic charges, further detailing the charge distribution.

DFT calculations are highly effective in predicting spectroscopic properties. By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical predictions are instrumental in assigning experimental spectra and confirming the molecular structure. mdpi.com The accuracy of these predictions can be enhanced by employing appropriate computational methods and basis sets. mdpi.com

Similarly, the calculation of the Hessian matrix allows for the determination of vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. Comparing the calculated vibrational modes with experimental data helps in the detailed assignment of spectral bands.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift |

| C1 (C-Br) | 115.8 |

| C2 (C-OEt) | 155.2 |

| C3 (C-tBu) | 140.1 |

| C4 (C-H) | 128.5 |

| C5 (C-Br) | 117.3 |

| C6 (C-H) | 125.9 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By placing this compound in a simulated box of solvent molecules (e.g., water, chloroform), its conformational dynamics in a realistic environment can be studied.

These simulations can reveal the preferred conformations in solution, which may differ from the gas-phase minimum energy structure due to solute-solvent interactions. The simulations can also provide information on the flexibility of the molecule, the timescale of conformational changes, and the nature of the solvent shell surrounding the molecule. This dynamic perspective is crucial for understanding how the molecule behaves in a real-world chemical system.

Interaction with Solvent Molecules and Implicit Solvation Models

The interaction of this compound with solvent molecules is a critical aspect that influences its reactivity, stability, and spectroscopic properties. Computational chemistry provides powerful tools to investigate these interactions, with implicit solvation models being a particularly efficient approach. These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules explicitly. This approach significantly reduces the computational cost while providing valuable insights into the solvent effects.

Commonly used implicit solvation models include the Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like PCM (C-PCM), and the Solvation Model based on Density (SMD). faccts.defaccts.de In these models, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the solvent are calculated. The shape and size of this cavity are crucial parameters and are often defined by the van der Waals surface of the solute.

For a molecule like this compound, the choice of solvent can significantly impact its behavior. The presence of two bromine atoms and an ethoxy group introduces polar regions in the molecule, while the tert-butyl group and the benzene ring contribute to its nonpolar character. Implicit solvation models can quantify the solvation energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent. This data is crucial for understanding the thermodynamics of reactions in solution.

Computational studies on similar substituted benzenes have shown that the solvation energy varies with the polarity of the solvent. rsc.orgsciencepublishinggroup.com For instance, polar solvents would be expected to stabilize the ground state of this compound more effectively than nonpolar solvents due to favorable dipole-dipole interactions.

Table 1: Illustrative Solvation Free Energies (ΔGsolv) of a Substituted Bromobenzene in Various Solvents Calculated Using an Implicit Solvation Model.

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

| n-Hexane | 1.88 | -5.2 |

| Dichloromethane (B109758) | 8.93 | -8.5 |

| Acetone | 20.7 | -9.8 |

| Water | 78.4 | -10.5 |

Note: The data in this table is illustrative and based on typical values for similarly substituted bromobenzenes. Specific calculations for this compound would be required for precise values.

These models also allow for the investigation of how the solvent influences the electronic structure of the solute, such as changes in dipole moment and molecular orbital energies. semanticscholar.orgresearchgate.net The polarization of the solute's electron density by the solvent can have a profound effect on its reactivity in subsequent chemical transformations.

Quantum Chemical Studies on Reaction Mechanisms and Transition State Analysis

Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound. These studies provide a molecular-level understanding of reaction pathways, the structures of transition states, and the energy barriers that govern reaction rates.

Computational Elucidation of Reaction Pathways and Energy Barriers